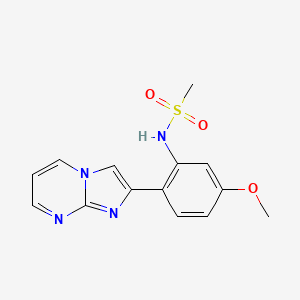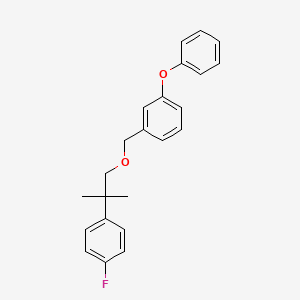
Methyl cyclohexylphenylglycolate, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclohexylphenylglycolate, (+)-, also known as methyl alpha-cyclohexyl-alpha-hydroxyphenylacetate, is an organic compound with the molecular formula C15H20O3. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+)-enantiomer refers to the specific optical isomer that rotates plane-polarized light in a positive direction. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclohexylphenylglycolate, (+)-, typically involves the esterification of cyclohexylphenylglycolic acid with methanol. One common method includes the reaction of cyclohexylmagnesium bromide with benzaldehyde to form cyclohexylphenylmethanol, which is then oxidized to cyclohexylphenylglycolic acid. The final step involves esterification with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of methyl cyclohexylphenylglycolate, (+)-, often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl cyclohexylphenylglycolate, (+)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Cyclohexylphenylglycolic acid or cyclohexylphenylketone.
Reduction: Cyclohexylphenylmethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl cyclohexylphenylglycolate, (+)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl cyclohexylphenylglycolate, (+)-, involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-cyclohexylmandelate
- Methyl 2-cyclohexyl-2-hydroxyphenylacetate
- Cyclohexylphenylglycolic acid methyl ester
Uniqueness
Methyl cyclohexylphenylglycolate, (+)-, is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds. Its structural features also make it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
20585-33-5 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3/t15-/m1/s1 |
InChI Key |
SPTZOODMHSABLY-OAHLLOKOSA-N |
Isomeric SMILES |
COC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



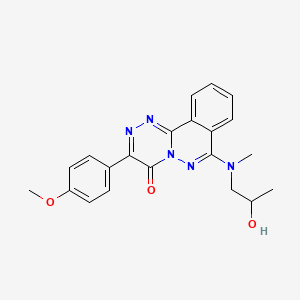
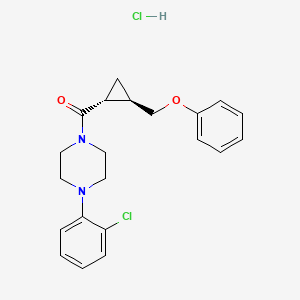
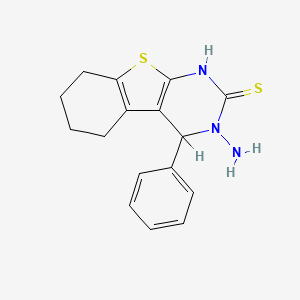
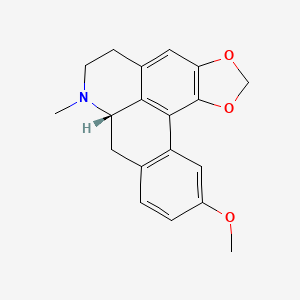
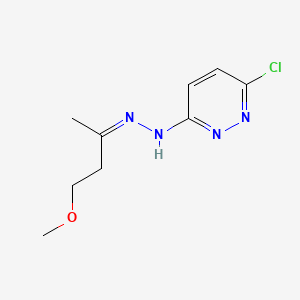
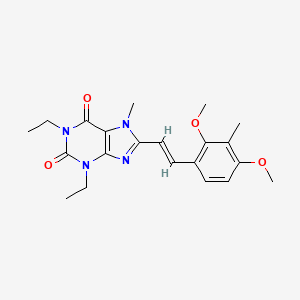

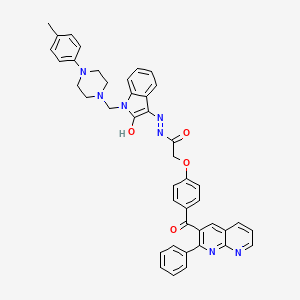
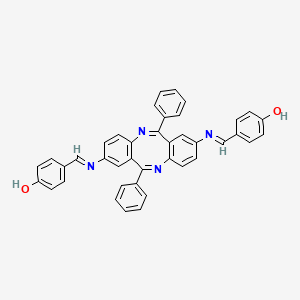
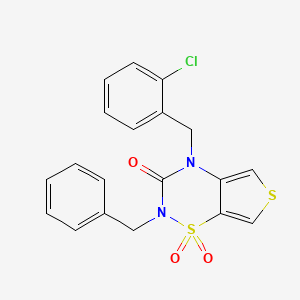
![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
